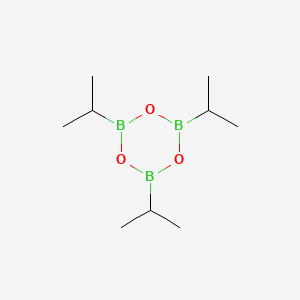
2-Nitrophenyl hexyl ether
Overview
Description
2-Nitrophenyl hexyl ether is an organic compound that is widely used in scientific research due to its unique properties. This compound is also known as 2-Nitrophenylhexyl ether, 2-Nitrophenyl n-hexyl ether, and 2-Nitrophenyl hexyl ether. It is a colorless to pale yellow liquid with a molecular weight of 245.29 g/mol and a boiling point of 267°C.
Scientific Research Applications
Protein Crosslinking and Affinity Labeling
4-Nitrophenyl ethers, including compounds like 2-Nitrophenyl hexyl ether, are efficient photoreagents for protein crosslinking and affinity labeling. These compounds are inactive under dark biological conditions but react quantitatively with amines upon irradiation, making them suitable for studies involving protein interactions and structures (Jelenc, Cantor, & Simon, 1978).
Asymmetric Aminohydroxylation
The 4-nitrophenyl ether group plays a significant role in the asymmetric aminohydroxylation reactions of homoallylic ether derivatives. This characteristic is pivotal for synthesizing compounds like GABOB and homoserine derivatives, showcasing the importance of this group in synthetic organic chemistry (Harding et al., 2009).
Luminescence-Based Sensors
2-Nitrophenyl ethers like 2-Nitrophenyl octyl ether have been found to act as dynamic quenchers of luminescence in certain indicators. This finding is essential in the development of luminescence-based sensors, leading to the creation of improved classes of plasticizers for these applications (Papkovsky, Mohr, & Wolfbeis, 1997).
Photochemical Reactions
2-Nitrophenyl ethers undergo interesting photochemical reactions, forming intermediates like hemiacetals, which are crucial in understanding photolytic processes. This characteristic is particularly relevant in studies involving photodecomposition and the formation of photochemically generated intermediates (Corrie et al., 2003).
Agrochemical Formulations
The presence of nitrophenyl ethers in agrochemical formulations, like nitrofen, has been studied for their fate in different plants. Understanding how these compounds behave in agricultural settings is crucial for assessing their environmental impact and efficacy (Hawton & Stobbe, 1971).
properties
IUPAC Name |
1-hexoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCHAZKRCVGSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567781 | |
| Record name | 1-(Hexyloxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl hexyl ether | |
CAS RN |
67285-54-5 | |
| Record name | 1-(Hexyloxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester](/img/structure/B3055776.png)
